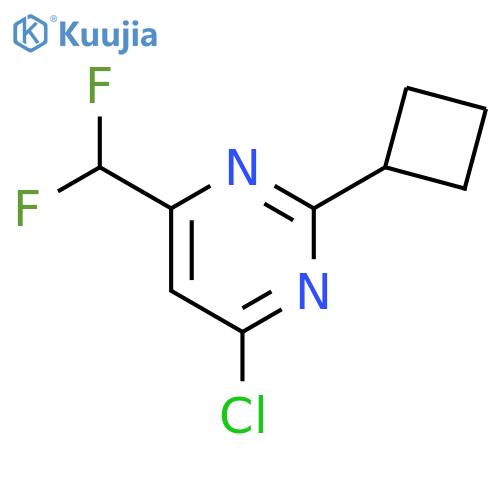

Cas no 2137691-06-4 (Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)-)

2137691-06-4 structure

商品名:Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)-

CAS番号:2137691-06-4

MF:C9H9ClF2N2

メガワット:218.630967855453

CID:5257829

Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)- 化学的及び物理的性質

名前と識別子

-

- Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)-

-

- インチ: 1S/C9H9ClF2N2/c10-7-4-6(8(11)12)13-9(14-7)5-2-1-3-5/h4-5,8H,1-3H2

- InChIKey: FCHIMSOERQBJFY-UHFFFAOYSA-N

- ほほえんだ: C1(C2CCC2)=NC(C(F)F)=CC(Cl)=N1

Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-381550-0.1g |

4-chloro-2-cyclobutyl-6-(difluoromethyl)pyrimidine |

2137691-06-4 | 0.1g |

$640.0 | 2023-05-29 | ||

| Enamine | EN300-381550-2.5g |

4-chloro-2-cyclobutyl-6-(difluoromethyl)pyrimidine |

2137691-06-4 | 2.5g |

$1428.0 | 2023-05-29 | ||

| Enamine | EN300-381550-1.0g |

4-chloro-2-cyclobutyl-6-(difluoromethyl)pyrimidine |

2137691-06-4 | 1g |

$728.0 | 2023-05-29 | ||

| Enamine | EN300-381550-10.0g |

4-chloro-2-cyclobutyl-6-(difluoromethyl)pyrimidine |

2137691-06-4 | 10g |

$3131.0 | 2023-05-29 | ||

| Enamine | EN300-381550-0.5g |

4-chloro-2-cyclobutyl-6-(difluoromethyl)pyrimidine |

2137691-06-4 | 0.5g |

$699.0 | 2023-05-29 | ||

| Enamine | EN300-381550-0.05g |

4-chloro-2-cyclobutyl-6-(difluoromethyl)pyrimidine |

2137691-06-4 | 0.05g |

$612.0 | 2023-05-29 | ||

| Enamine | EN300-381550-0.25g |

4-chloro-2-cyclobutyl-6-(difluoromethyl)pyrimidine |

2137691-06-4 | 0.25g |

$670.0 | 2023-05-29 | ||

| Enamine | EN300-381550-5.0g |

4-chloro-2-cyclobutyl-6-(difluoromethyl)pyrimidine |

2137691-06-4 | 5g |

$2110.0 | 2023-05-29 |

Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)- 関連文献

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

2. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

2137691-06-4 (Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)-) 関連製品

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量